

# **Application Notes and Protocols for Preparing Nickel Nanopastes Using Nickel Stearate**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nickel nanopastes, with a focus on utilizing **nickel stearate** as a precursor. The methodologies cover the synthesis of nickel nanoparticles and their formulation into a functional paste suitable for applications such as printed electronics.

#### Introduction

Nickel nanopastes are a cost-effective alternative to silver-based conductive inks and find applications in various fields, including the fabrication of conductive paths in electronic circuits.

[1] **Nickel stearate**, a metal-organic salt, can serve as a precursor for the synthesis of nickel nanoparticles. This document outlines two primary methods for preparing nickel nanopastes, starting from the synthesis of nickel nanoparticles to the final paste formulation.

Method A describes a two-step process involving the thermal decomposition (pyrolysis) of **nickel stearate** to produce carbon-encapsulated nickel nanoparticles, followed by processing steps to create a conductive paste.

Method B provides a more conventional approach using a wet chemical synthesis of nickel nanoparticles, which are then formulated into a nanopaste.



## Method A: Nanopaste from Pyrolyzed Nickel Stearate

This method leverages the direct conversion of **nickel stearate** into nickel nanoparticles encapsulated in carbon cages through pyrolysis.[2] The carbon encapsulation provides stability to the nanoparticles. However, for conductive applications, this carbon shell may need to be partially removed or overcome to ensure good electrical contact between particles.

## Part 1: Synthesis of Carbon-Encapsulated Nickel Nanoparticles

Experimental Protocol:

- Precursor Preparation: Place a known quantity of nickel stearate powder in a quartz boat.
- Pyrolysis Setup: Insert the quartz boat into a tube furnace equipped with a controlled atmosphere system.
- Inert Atmosphere: Purge the furnace tube with an inert gas, such as argon, to remove any oxygen.
- Thermal Decomposition: Heat the furnace to a temperature between 800°C and 1000°C under a continuous flow of argon. The nickel stearate will decompose, forming nickel nanoparticles encapsulated in polyhedral graphite cages.[2]
- Cooling: After the desired reaction time, cool the furnace down to room temperature under the inert atmosphere.
- Collection: Carefully collect the resulting black powder containing the carbon-encapsulated nickel nanoparticles.

### **Part 2: Formulation of Conductive Nanopaste**

Note: The direct formulation of a highly conductive paste from carbon-encapsulated nanoparticles is challenging due to the insulating nature of the carbon shell. The following protocol is a generalized approach and may require optimization.



#### Experimental Protocol:

- Optional Carbon Removal (Advanced): To enhance conductivity, a partial removal of the
  carbon shell can be attempted. This is an advanced step and should be carried out with
  caution. Methods include controlled oxidation in a furnace with a low concentration of oxygen
  or plasma treatment.[3][4] The process parameters (temperature, time, oxygen
  concentration) need to be carefully controlled to avoid excessive oxidation of the nickel
  nanoparticles.
- Vehicle Preparation: Prepare a vehicle solution by dissolving a binder in a suitable solvent.
   Common binders include ethyl cellulose or polyvinyl butyral, and solvents can be terpineol or a mixture of texanol and diethylene glycol butyl ether.[5] The binder concentration typically ranges from 1 to 5 wt% of the final paste.
- Dispersion: Disperse the carbon-encapsulated nickel nanoparticles (either as-synthesized or after the carbon removal step) into the vehicle solution. The solid loading (nanoparticle content) can range from 40 to 70 wt%.[6]
- Homogenization: Use a three-roll mill or a planetary mixer to achieve a homogeneous and well-dispersed paste. This step is crucial for the final properties of the paste.
- Rheology Modifiers: Additives such as surfactants or dispersants can be incorporated to adjust the viscosity and printing characteristics of the paste.[7]

#### **Sintering of the Printed Paste**

To form a conductive film, the printed nanopaste needs to be sintered.

#### Experimental Protocol:

- Drying: After application (e.g., by screen printing), dry the printed pattern at a low temperature (e.g., 100-150°C) to remove the solvent.
- Sintering: Transfer the substrate to a furnace and sinter at a higher temperature. For nickel nanoparticles, sintering temperatures can range from 400°C to 1100°C.[1][8] The sintering atmosphere is critical; a reducing atmosphere (e.g., forming gas, a mixture of hydrogen and



nitrogen) is often required to prevent oxidation of the nickel particles and to aid in the removal of the binder and any residual carbon.

## Method B: Nanopaste from Wet Chemical Synthesis of Nickel Nanoparticles

This method involves the synthesis of "bare" nickel nanoparticles via a chemical reduction route, which are then formulated into a paste. While the direct use of **nickel stearate** as the precursor in a wet chemical synthesis is not widely documented, a similar approach using other nickel salts like nickel chloride can be adapted.[9][10]

#### **Part 1: Synthesis of Nickel Nanoparticles**

Experimental Protocol:

- Precursor Solution: Dissolve a nickel salt (e.g., nickel chloride) in a suitable solvent, such as deionized water or ethylene glycol.[9][11]
- Stabilizer Addition: Add a stabilizing agent to control the growth and prevent agglomeration of the nanoparticles. Polyvinylpyrrolidone (PVP) is a commonly used stabilizer.[9]
- pH Adjustment: Adjust the pH of the solution. For example, by adding sodium hydroxide solution.[10]
- Reduction: Introduce a reducing agent, such as hydrazine hydrate, dropwise to the solution while stirring vigorously.[9][10] The reaction temperature can be controlled (e.g., 60-100°C) to influence the particle size.[9]
- Purification: Once the reaction is complete, the nickel nanoparticles can be separated by centrifugation and washed multiple times with deionized water and ethanol to remove impurities.[11]
- Drying: Dry the purified nanoparticles under vacuum.

### **Part 2: Formulation of Conductive Nanopaste**

Experimental Protocol:



- Vehicle Preparation: Prepare the binder and solvent mixture as described in Method A, Part
   2.
- Dispersion and Homogenization: Disperse the synthesized nickel nanoparticles into the
  vehicle and homogenize using a three-roll mill to obtain a uniform paste. The solid loading
  can be optimized for the desired viscosity and conductivity. For improved conductivity and
  packing density, a bimodal or trimodal mixture of nanoparticles and microparticles can be
  used.[1]
- Sintering: The sintering process for the paste from this method is similar to that described in Method A.

#### **Data Presentation**

Table 1: Typical Composition of Nickel Nanopastes

Component	Function	Example Materials	Typical Concentration (wt%)
Nickel Nanoparticles	Conductive Filler	Spherical or flake nanoparticles	40 - 70
Binder	Adhesion, Viscosity	Ethyl cellulose, Polyvinyl butyral	1 - 5
Solvent	Vehicle, Adjusts Viscosity	Terpineol, Texanol, Diethylene glycol butyl ether	25 - 55
Additives	Dispersant, Rheology Modifier	Surfactants, Thickeners	0.5 - 2

Table 2: Properties of Sintered Nickel Nanopaste Films



Nanoparticle Composition	Sintering Temperature (°C)	Sintering Atmosphere	Resulting Film Resistivity (μΩ·cm)	Reference
Bimodal (micro- and nano-Ni)	600	N/A	122	[1]
Bimodal (nano- Ni)	600	N/A	167.3	[1]
Bimodal (nano-Ni <100 nm)	1100	N/A	29.8	[1]
Trimodal (micro- and nano-Ni)	1100	N/A	18.8	[1]

### **Visualizations**



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Caption: Workflow for preparing nickel nanopaste from **nickel stearate** via pyrolysis.





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Caption: Workflow for preparing nickel nanopaste via wet chemical synthesis.

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